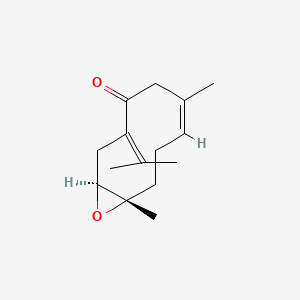

(4S,5S)-(+)-Germacrone 4,5-epoxide

Description

Overview of Germacrane (B1241064) Sesquiterpenoids in Chemical Biology Research

Germacrane sesquiterpenoids are a major group of natural products characterized by a ten-membered carbon ring skeleton. jst.go.jp They are pivotal intermediates in the biosynthesis of a multitude of other sesquiterpene structures, such as eudesmanes and guaianes, through processes like transannular cyclization. jst.go.jp This biosynthetic potential makes them a cornerstone for creating diverse and complex molecular architectures in nature. jst.go.jp

In the realm of chemical biology, germacrane-type sesquiterpenoids are investigated for their wide array of biological activities. Research has demonstrated their potential as cytotoxic, antibacterial, and antifungal agents. nih.govnih.govresearchgate.net For instance, certain highly oxygenated germacrane sesquiterpenoids isolated from Sigesbeckia orientalis have shown noteworthy in vitro cytotoxicity against human cancer cell lines. nih.gov Similarly, germacrane sesquiterpene dilactones from Mikania micrantha have exhibited significant antibacterial properties, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The precursor, germacrone (B1671451), is known to be a component of many essential oils and displays a broad spectrum of biological effects. researchgate.net Furthermore, compounds like Germacrene D are recognized for their insecticidal and repellent activities. mdpi.com

Stereochemical Uniqueness and Research Focus on (4S,5S)-(+)-Germacrone 4,5-Epoxide

The defining feature of this compound is its specific stereochemistry. biosynth.com As a chiral molecule, its atoms are arranged in a precise three-dimensional orientation, which is crucial for its biological function. biosynth.com The "(4S,5S)" designation specifies the absolute configuration at the two stereocenters of the epoxide ring, a three-membered ring containing an oxygen atom. biosynth.commdpi.com This epoxide ring is a key functional group that is both stable and reactive, enabling it to interact with biological macromolecules. biosynth.commdpi.com

The research focus on this particular stereoisomer stems from its ability to engage in stereoselective interactions. biosynth.com The specific spatial arrangement of the epoxide allows it to potentially modulate enzymatic activity or disrupt cellular signaling pathways, possibly through covalent binding. biosynth.com This enantioselectivity is a critical area of study in drug development, as different stereoisomers of a compound can have vastly different biological effects. biosynth.com The unique structure of this compound, therefore, provides a valuable tool for researchers to probe the geometric requirements of biological targets and to design more selective bioactive molecules. biosynth.com

Rationale for Comprehensive Academic Investigation

A comprehensive academic investigation into this compound is warranted for several key reasons. Firstly, its potential as a modulator of inflammatory pathways and its anti-tumor effects make it a relevant candidate for the development of new therapeutic agents derived from natural products. biosynth.com

Secondly, its role as a biosynthetic intermediate is of fundamental importance. It is considered a precursor in the formation of other complex sesquiterpenes, such as guaiane-type compounds found in Curcuma species, through transannular cyclization. jst.go.jp Studying the chemical transformations of this compound provides insight into these natural synthetic pathways. For example, research has shown that under basic conditions, it undergoes transannular cyclization to yield novel eudesmane-type derivatives, demonstrating its chemical reactivity and potential for generating structural diversity. jst.go.jpnih.gov

Finally, the synthesis and chemical manipulation of this compound present intriguing challenges and opportunities in organic chemistry. researchgate.netrsc.org Developing methods for its synthesis and for reactions like epoxide ring-opening allows chemists to create highly functionalized and structurally complex molecules that can be used as probes for biological systems or as scaffolds for new drug discovery efforts. researchgate.netrsc.org The study of its reactions, such as the formation of eudesmane-type sesquiterpenes, contributes to the broader understanding of terpene chemistry. jst.go.jp

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(1S,6Z,10S)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one |

InChI |

InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3/b11-6-/t14-,15-/m0/s1 |

InChI Key |

DWGVRYKQVZGSIB-ZRDDCUNGSA-N |

SMILES |

CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C |

Isomeric SMILES |

C/C/1=C/CC[C@]2([C@@H](O2)CC(=C(C)C)C(=O)C1)C |

Canonical SMILES |

CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Botanical Sources and Chemotaxonomic Context

(4S,5S)-(+)-Germacrone 4,5-epoxide has been identified in various plant species, most notably within the genera Curcuma and Geranium. Its presence is not only a matter of phytochemical composition but also holds relevance in the field of chemotaxonomy, the classification of plants based on their chemical constituents.

The compound is a known constituent of several Curcuma species, including Curcuma aromatica, Curcuma wenyujin, and Curcuma longa (turmeric). nih.gov Within the Curcuma genus, sesquiterpenoids, such as germacrone (B1671451) and its derivatives, are considered important taxonomic markers. The variations in the profiles of these compounds among different Curcuma species can aid in their botanical differentiation.

Extraction and Fractionation Techniques for Enriched Fractions

The initial step in isolating this compound involves its extraction from the plant matrix, followed by fractionation to concentrate the sesquiterpenoid components. The choice of method depends on the botanical source and the desired scale of isolation.

A common approach for extracting sesquiterpenoids from Curcuma rhizomes is through solvent extraction . This typically involves macerating the dried and powdered plant material with an organic solvent. For instance, dried Curcuma longa rhizomes can be extracted with 95% ethanol (B145695) using a heating reflux method. nih.gov Another example involves the maceration of Curcuma aeruginosa rhizome powder with 70% ethanol.

Following the initial extraction, the crude extract is subjected to fractionation to separate compounds based on their polarity. A widely used technique is liquid-liquid partitioning. The crude ethanol extract of C. longa, for example, can be successively partitioned with petroleum ether, ethyl acetate (B1210297), and n-butanol. nih.gov This partitions the compounds into fractions of varying polarities, with the sesquiterpenoids typically concentrating in the less polar fractions like petroleum ether and ethyl acetate. Similarly, the ethanol extract of C. aeruginosa can be fractionated using solvents of increasing polarity, such as n-hexane and ethyl acetate.

For obtaining the essential oil rich in volatile sesquiterpenoids, hydrodistillation is a conventional method. This technique involves boiling the plant material with water and collecting the distilled volatile components.

Chromatographic Purification Strategies for Isolation

Following extraction and initial fractionation, advanced chromatographic techniques are essential to isolate this compound in a pure form.

High-Performance Liquid Chromatography (HPLC) Applications for Compound Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of this compound from enriched fractions. Preparative HPLC, in particular, allows for the isolation of milligram to gram quantities of pure compounds.

While a specific, detailed protocol for the isolation of this compound using HPLC is not extensively documented in publicly available literature, the purification of other sesquiterpenoids from Curcuma extracts provides a strong indication of the applicable methodologies. For instance, fractions from a silica (B1680970) gel column of a Curcuma longa extract have been purified by preparative HPLC using a mobile phase of methanol (B129727) and water. nih.gov The successful separation of various sesquiterpenoids was achieved with methanol-water gradients. nih.gov

Based on the separation of similar compounds, a hypothetical preparative HPLC method for the isolation of this compound could be designed as follows:

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase | Methanol/Water gradient |

| Detection | UV at 210-254 nm |

| Flow Rate | Dependent on column dimensions |

| Temperature | Ambient |

Countercurrent Chromatography and Other Advanced Separation Methods

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven effective for the separation of natural products, including sesquiterpenoids from Curcuma species. A significant advantage of HSCCC is the elimination of a solid support matrix, which prevents the irreversible adsorption of the sample.

A notable application of HSCCC is the preparative isolation and purification of germacrone and curdione (B1662853) from the essential oil of Curcuma wenyujin rhizomes. This successful separation provides a robust framework for the potential isolation of this compound, given its structural similarity to germacrone. The key parameters for this separation are detailed in the table below:

| Parameter | Value | Reference |

| Instrument | High-Speed Counter-Current Chromatograph | researchgate.net |

| Solvent System | Petroleum ether-ethanol-diethyl ether-water (5:4:0.5:1, v/v) | researchgate.net |

| Elution Mode | Tail to head | researchgate.net |

| Mobile Phase | Upper phase | researchgate.net |

| Stationary Phase | Lower phase | researchgate.net |

| Revolution Speed | 670 rpm | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

This methodology yielded high-purity germacrone and curdione from the essential oil in a single step, highlighting the efficiency of HSCCC for separating these types of sesquiterpenoids. researchgate.net

Biosynthetic Pathways and Enantioselective Mechanisms

Precursor Identification in Terpenoid Biosynthesis

The journey to (4S,5S)-(+)-Germacrone 4,5-epoxide begins with the fundamental building blocks of terpenoid biosynthesis. Like all sesquiterpenes, its carbon skeleton originates from the mevalonate (B85504) pathway, culminating in the formation of farnesyl diphosphate (B83284) (FPP). nih.govfigshare.com FPP, a C15 isoprenoid, serves as the universal precursor for the entire class of sesquiterpenoids.

The crucial first step in the biosynthesis of the germacrane (B1241064) skeleton, the foundational structure of germacrone (B1671451) and its epoxide, is the cyclization of FPP. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases. Specifically, the formation of a germacrene precursor is the committed step. nih.gov It is widely accepted that germacrene A is a key intermediate in the biosynthesis of many germacrane-type sesquiterpenoids. nih.gov Subsequent enzymatic modifications, including oxidation, lead to the formation of germacrone.

Enzymatic Epoxidation in the Formation of this compound

The transformation of germacrone to this compound is a critical step that introduces the reactive epoxide functionality. This process is an enzymatic epoxidation, a common reaction in secondary metabolism used to increase the chemical diversity of natural products. nih.govnih.gov The enzymes responsible for this stereoselective epoxidation are typically cytochrome P450 monooxygenases (P450s). These enzymes are known for their ability to catalyze a wide range of oxidative reactions, including the insertion of an oxygen atom across a double bond to form an epoxide.

The stereospecificity of the epoxidation, yielding the (4S,5S) configuration, is a hallmark of enzymatic catalysis. The active site of the specific P450 enzyme dictates the orientation of the germacrone substrate, ensuring that the epoxidation occurs on a specific face of the C4=C5 double bond. This precise control results in the formation of a single enantiomer, (+)-Germacrone 4,5-epoxide.

Bioconversion Studies in Cultured Plant Cells and Microorganisms

The biosynthetic pathways of complex natural products are often elucidated through bioconversion studies using cultured plant cells or microorganisms. These systems provide a controlled environment to study specific enzymatic transformations. For instance, the biotransformation of germacrone into various derivatives has been investigated using plant cell cultures. jst.go.jp Such studies have confirmed the capability of plant cells to perform the epoxidation of germacrone.

Furthermore, microbial transformations have proven to be a valuable tool for producing and studying germacrone epoxides. For example, the fungus Cunninghamella blakesleeana has been shown to stereoselectively epoxidize germacrone, yielding mono- and diepoxides. researchgate.net These studies not only help in understanding the native biosynthetic pathways but also offer potential avenues for the biotechnological production of specific sesquiterpenoids.

Transannular Cyclization as a Key Biosynthetic Diversification Route

The presence of the strained epoxide ring in this compound makes it a highly reactive molecule, prone to further transformations. One of the most significant of these is transannular cyclization, a reaction that forms new carbon-carbon bonds across the ten-membered germacrane ring. jst.go.jpnih.gov This process is a key mechanism for generating the vast structural diversity observed in sesquiterpenoids, leading to the formation of bicyclic skeletons such as those of the guaiane (B1240927) and eudesmane (B1671778) types. jst.go.jpnih.gov

Acid- and Base-Catalyzed Transannular Cyclization Products (Guaiane and Eudesmane Skeletons)

The outcome of the transannular cyclization of this compound is highly dependent on the reaction conditions, particularly the pH.

Under acidic conditions , the epoxide oxygen is protonated, making the epoxide ring more susceptible to nucleophilic attack. youtube.comkhanacademy.orgyoutube.com Intramolecular attack by the C1=C10 double bond on the activated epoxide leads to the formation of a guaiane-type skeleton. researchgate.netresearchgate.net This cyclization is a well-established pathway for the biosynthesis of numerous guaiane sesquiterpenoids. nih.govresearchgate.net

Conversely, under basic conditions , the reaction proceeds through a different mechanism. jst.go.jpnih.gov A base can abstract a proton from the carbon adjacent to the ketone, leading to the formation of an enolate intermediate. youtube.comyoutube.com This is followed by an intramolecular Michael addition-type reaction, where the enolate attacks the epoxide, resulting in the formation of eudesmane-type sesquiterpenes. jst.go.jpnih.gov Interestingly, the eudesmane skeleton formed under these conditions can differ in the arrangement of its isoprene (B109036) units compared to naturally occurring eudesmanes. jst.go.jp

The table below summarizes the products of acid- and base-catalyzed transannular cyclization of this compound.

| Condition | Key Intermediate | Major Product Skeleton |

| Acidic | Protonated Epoxide | Guaiane |

| Basic | Enolate | Eudesmane |

Mechanistic Hypotheses for Cyclization and Rearrangement Pathways

The mechanistic pathways for the transannular cyclization of this compound have been the subject of considerable study.

In the acid-catalyzed cyclization leading to the guaiane skeleton, the proposed mechanism involves the following key steps:

Protonation of the epoxide oxygen.

Opening of the epoxide ring to form a carbocation at C4 or C5.

Nucleophilic attack of the C1=C10 double bond on the carbocation, forming a new C1-C5 or C1-C4 bond and a new carbocation.

Subsequent rearrangements and deprotonation to yield the final guaiane product.

The regioselectivity of the initial epoxide opening and the subsequent cyclization are influenced by the stability of the intermediate carbocations.

For the base-catalyzed cyclization to the eudesmane skeleton, the proposed mechanism is as follows:

Deprotonation at a carbon alpha to the carbonyl group to form a dienol anion intermediate. jst.go.jp

Isomerization of the double bond may occur. jst.go.jp

Intramolecular nucleophilic attack of the enolate on the epoxide ring, leading to the formation of a new C-C bond and the opening of the epoxide. jst.go.jp

Protonation of the resulting alkoxide to give the final eudesmane product.

These mechanistic hypotheses are supported by experimental evidence from chemical transformations and bioconversion studies, as well as computational calculations. jst.go.jpnih.gov They highlight the remarkable chemical versatility of this compound and its central role in the biosynthesis of a diverse array of sesquiterpenoids.

Synthetic Strategies and Asymmetric Chemical Approaches

Total Synthesis Approaches to (4S,5S)-(+)-Germacrone 4,5-Epoxide

The total synthesis of this compound is intrinsically linked to the synthesis of its precursor, germacrone (B1671451). The primary challenge lies in the construction of the 10-membered germacrane (B1241064) ring with the correct placement of substituents and double bonds. Strategies for total synthesis therefore typically involve two main phases: the assembly of the germacrone carbon skeleton and the subsequent stereocontrolled epoxidation of the C4-C5 double bond.

Stereoselective Epoxidation Reactions from Germacrone Precursors

The most direct synthetic route to this compound involves the stereoselective epoxidation of the germacrone precursor. The conformation of the 10-membered ring of germacrone plays a significant role in directing the attacking reagent to a specific face of the C4-C5 double bond, thus influencing the diastereoselectivity of the reaction.

Commonly, the epoxidation is achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequently utilized reagent for this transformation. smolecule.com The reaction is performed under controlled conditions to achieve the desired (4S,5S) configuration. The inherent steric hindrance of the germacrone structure, particularly from the axial methyl group, can influence the trajectory of the epoxidizing agent. nih.gov

Research has also involved the screening of different epoxidation conditions to optimize the stereoselectivity. For instance, studies have shown that replacing m-CPBA with other reagents like peracetic acid can lead to the highly stereoselective formation of the desired epoxide isomer in good yields. nih.gov The ability to control this epoxidation step is fundamental to accessing enantiomerically pure this compound from its precursor.

Development of Chiral Auxiliary and Organocatalytic Methods for Enantiocontrol

To achieve high levels of enantiocontrol in the synthesis of chiral epoxides, chemists have developed sophisticated methods involving chiral auxiliaries and organocatalysis. These strategies are designed to overcome the limitations of substrate-controlled reactions and provide access to specific enantiomers.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the reaction, the auxiliary can be removed and ideally recycled. sigmaaldrich.com For the synthesis of this compound, this would involve covalently bonding a chiral auxiliary to a germacrone precursor. The steric bulk of the auxiliary would then block one face of the C4-C5 double bond, forcing the epoxidizing agent to attack from the opposite face, thereby producing the epoxide with high diastereoselectivity. wikipedia.orgnih.gov Examples of auxiliaries used in asymmetric epoxidation reactions include oxazolidinones and camphorsultams. wikipedia.orgnih.gov The transition state is organized to minimize steric interactions and dipole moments, effectively creating a controlled chiral environment around the reacting center. wikipedia.org

Organocatalytic Methods: Organocatalysis uses small, metal-free organic molecules to catalyze chemical reactions enantioselectively. nih.gov In the context of epoxidation, chiral organocatalysts can activate the oxidant or the substrate to facilitate a stereoselective transformation. Shi-type epoxidation, for example, utilizes chiral ketone catalysts derived from carbohydrates to generate a chiral dioxirane (B86890) in situ, which then transfers an oxygen atom to the double bond enantioselectively. rsc.org Such methods could be applied to germacrone to produce the (4S,5S)-epoxide. Other organocatalytic approaches, such as enantioselective γ-elimination, have been developed for the kinetic resolution of racemic epoxides, providing another pathway to obtain enantioenriched products. nih.gov The merging of organocatalysis with other catalytic systems is also an expanding field for creating novel enantioselective transformations. rsc.org

Semi-Synthetic Modifications for Structural Analogs

Once synthesized, this compound can serve as a starting material for the creation of new structural analogs through semi-synthetic modifications. The reactive epoxide ring is a key functional group that allows for various chemical transformations, most notably transannular cyclizations.

Transannular cyclizations are reactions that form a new bond across a ring. In the case of this compound, treatment with a base can trigger an intramolecular reaction where a nucleophile, generated elsewhere on the 10-membered ring, attacks one of the epoxide carbons. nih.govjst.go.jp This process leads to the formation of complex polycyclic skeletons. For example, under basic conditions, this compound has been shown to cyclize into several eudesmane-type sesquiterpenes. nih.govjst.go.jp Interestingly, these reactions can produce novel compounds with carbon skeletons that have a different arrangement of isoprene (B109036) units compared to naturally occurring eudesmane (B1671778) sesquiterpenes. nih.govjst.go.jp These semi-synthetic modifications not only demonstrate the chemical reactivity of the title compound but also provide access to a diverse range of complex molecular architectures for further study.

Chemical Modification and Analog Development for Mechanistic Probing

Derivatization Strategies for Enhancing Biological Interactions

Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is a key strategy for enhancing the biological interactions of (4S,5S)-(+)-Germacrone 4,5-epoxide. The presence of a ketone and an epoxide ring in its structure offers reactive sites for various chemical transformations. biosynth.comnih.gov Common derivatization techniques that can be applied include acylation, alkylation, and silylation, which are known to improve factors like stability, volatility, and biological target engagement. elsevierpure.com

The epoxide ring, in particular, is a crucial functional group that can interact with biological macromolecules through covalent binding or stereoselective interactions, potentially modulating enzymatic activity or cellular signaling pathways. biosynth.com Modifications at this site can therefore significantly influence the compound's biological profile. For instance, the development of derivatives can lead to enhanced cytotoxic activity against cancer cell lines, as has been observed with other germacrane-type sesquiterpenoids. nih.gov The goal of such derivatization is often to create analogs with increased potency and selectivity, thereby providing more precise tools for studying biological processes.

Synthesis of Novel Sesquiterpenoid Scaffolds from this compound

The flexible ten-membered ring of this compound makes it an ideal precursor for the synthesis of more complex sesquiterpenoid scaffolds through reactions like transannular cyclization. nih.gov This process involves the formation of new rings within the existing macrocycle, leading to bicyclic structures such as eudesmanes and guaianes. nih.govbeilstein-journals.org

A notable example is the transannular cyclization of (4S,5S)-germacrone-4,5-epoxide under basic conditions, which yields a variety of eudesmane-type sesquiterpenes. nih.gov This reaction highlights the versatility of the germacrone (B1671451) epoxide skeleton as a starting material for generating structural diversity. The resulting eudesmane (B1671778) derivatives possess a different arrangement of isoprene (B109036) units compared to naturally occurring eudesmanes, making them novel compounds for biological screening. nih.gov The conditions of the cyclization reaction (acidic, basic, or thermal) can influence the stereochemistry and type of the resulting bicyclic system, offering a pathway to a range of novel molecular architectures. nih.gov

| Starting Material | Reaction Condition | Product Type | Novel Compounds Produced |

| (4S,5S)-Germacrone 4,5-epoxide | Basic | Eudesmane-type derivatives | Two new eudesmane-type compounds were identified. nih.gov |

Structure-Driven Design of Modified Analogs

The design of modified analogs of this compound is guided by an understanding of its structure-activity relationship (SAR). By identifying the key structural features responsible for its biological effects, researchers can rationally design new molecules with enhanced or more specific activities. nih.gov For germacrane (B1241064) sesquiterpenoids, factors such as the conformation of the ten-membered ring and the nature and position of functional groups are critical for their cytotoxic effects. nih.gov

For example, studies on other germacrane-type sesquiterpenoids have shown that the presence of an α,β-unsaturated carbonyl group can be important for their anticancer activity. nih.gov In the case of this compound, modifications can be designed to explore the importance of the epoxide ring and the ketone functionality. By comparing the biological activity of the parent compound with that of its synthetic analogs, a clearer picture of the SAR can be established. This knowledge is instrumental in designing second-generation compounds with improved therapeutic potential.

Computational Chemistry in Predicting Reaction Outcomes and Analog Design

Computational chemistry plays an increasingly important role in the study of complex natural products like this compound. Molecular mechanics calculations can be used to determine the preferred conformations of the flexible germacrane ring, which is crucial for understanding its reactivity and biological interactions. beilstein-journals.org

In the context of analog design, computational methods can predict how structural modifications will affect the molecule's shape, electronic properties, and binding affinity to biological targets. This allows for the in silico screening of virtual libraries of analogs before committing to their chemical synthesis, saving time and resources. Furthermore, computational tools can help predict the outcomes of chemical reactions, such as the transannular cyclizations mentioned earlier. By modeling the reaction pathways and the stability of intermediates and products, chemists can better devise synthetic strategies to obtain desired novel scaffolds. beilstein-journals.org The use of computational chemistry provides valuable insights that guide the rational design and synthesis of new, more effective analogs of this compound.

Elucidation of Cellular and Molecular Mechanisms of Biological Activities in Preclinical Models

Modulation of Inflammatory Signal Transduction Pathways

Limited research has touched upon the anti-inflammatory potential of (4S,5S)-(+)-Germacrone 4,5-epoxide. A study focusing on benign prostatic hyperplasia has indicated that this compound can inhibit the synthesis of Prostaglandin (B15479496) E2 (PGE2) in human BPH-1 cells. koreamed.org Prostaglandins are key lipid compounds that are involved in the inflammatory response. The reduction of PGE2 suggests a potential mechanism for the compound's anti-inflammatory effects, likely through the modulation of enzymes in the prostaglandin synthesis pathway, such as cyclooxygenases (COX). However, further detailed studies are required to confirm the direct targets and the extent of this inhibition.

There is currently no specific scientific data available detailing the interaction of this compound with key inflammatory mediators and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), or its effect on nitric oxide (NO) production.

Cellular Processes in Anti-Proliferative and Cytotoxic Studies

No preclinical studies were identified that specifically investigate the ability of this compound to induce apoptosis or necroptosis in cellular models. Consequently, there is no information on its effects on key proteins involved in these cell death pathways, such as caspases or the Bcl-2 family of proteins.

Detailed information regarding the influence of this compound on the regulation of cell cycle progression is not available in the current scientific literature. There are no studies describing its impact on different phases of the cell cycle (G1, S, G2, M) or the key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Similarly, there is a lack of research on the effects of this compound on cellular migration and invasion, which are critical processes in cancer metastasis. No studies were found that examine its influence on matrix metalloproteinases (MMPs) or other molecules involved in these processes.

Antimicrobial Mechanisms of Action

The antimicrobial potential of this compound has been a subject of investigation, with studies aiming to elucidate its effects on pathogenic microorganisms and the underlying mechanisms.

Bactericidal and Bacteriostatic Effects on Pathogenic Microorganisms

Research has demonstrated the antimicrobial activity of 4,5-epoxygermacrone (B3028779) against specific bacterial strains. A study by Pisarev and colleagues in 2014 revealed its inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be 43 nmol/mL for Bacillus subtilis and 0.855 µmol/mL for Pseudomonas aeruginosa. researchgate.net This indicates a degree of selective antibacterial activity.

However, the current body of scientific literature does not specify whether the observed antimicrobial effect of this compound is primarily bactericidal (killing the bacteria) or bacteriostatic (inhibiting bacterial growth). Further research, such as time-kill curve assays, would be necessary to make this distinction.

Table 1: Antimicrobial Activity of 4,5-Epoxygermacrone

| Microorganism | Strain | MIC (nmol/mL) | MIC (µmol/mL) | Reference |

|---|---|---|---|---|

| Bacillus subtilis | 43 | researchgate.net | ||

| Pseudomonas aeruginosa | 0.855 | researchgate.net |

Mechanism of Membrane Disruption or Enzyme Inhibition in Microbes

The precise mechanism by which this compound exerts its antimicrobial effects is not yet fully elucidated. However, the presence of the epoxide ring in its structure is believed to be crucial for its activity. Epoxides are known to be reactive functional groups that can interact with various cellular components.

One proposed mechanism is the irreversible inhibition of essential microbial enzymes. The epoxide ring can undergo nucleophilic attack by amino acid residues within the active site of an enzyme, leading to the formation of a covalent bond and subsequent inactivation of the enzyme. This hypothesis is supported by studies on other epoxy-ketone compounds which suggest a similar mode of action.

There is currently no direct evidence to suggest that this compound disrupts microbial membranes as a primary mechanism of action.

Antioxidant Mechanisms at the Cellular Level

While the parent compound, germacrone (B1671451), has been reported to possess antioxidant properties, specific studies on the antioxidant mechanisms of this compound are not currently available in the scientific literature.

Scavenging of Reactive Oxygen Species (ROS)

There are no direct experimental data demonstrating the capacity of this compound to scavenge reactive oxygen species (ROS). The potential for this compound to act as a direct antioxidant is therefore unknown.

Modulation of Endogenous Antioxidant Enzyme Systems

Similarly, there is a lack of research on the effects of this compound on endogenous antioxidant enzyme systems, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). It is therefore not known whether this compound can modulate these key cellular defense mechanisms against oxidative stress.

Enzyme Inhibition and Modulation Studies

While specific enzyme inhibition studies for this compound are limited, research on its parent compound, germacrone, provides some insights into its potential interactions with enzyme systems. Studies have shown that germacrone can inhibit certain isoforms of the cytochrome P450 (CYP450) enzyme system, specifically CYP2B6 and CYP3A4. This suggests that this compound may also interact with these or other enzymes, a possibility that warrants further investigation.

Interaction with Cytochrome P450 (CYP) Isoforms and Metabolic Implications

This compound has been identified as an inhibitor of certain subtypes of cytochrome P450 (CYP) enzymes. The epoxide ring within the molecule's structure is a key feature that facilitates interactions with biological macromolecules, potentially leading to the modulation of enzymatic activity through covalent binding or stereoselective interactions biosynth.com.

Inhibition of Other Relevant Enzymes and Molecular Targets

The bioactivity of this compound extends beyond its interaction with CYP enzymes. The compound has been noted for its capacity to modulate inflammatory pathways and exert anti-tumor effects, suggesting that it interacts with other key enzymes and molecular targets within the cell biosynth.com. The epoxide group is a reactive functional group that can potentially bind to various cellular nucleophiles, thereby altering the function of target proteins.

However, specific studies detailing the direct inhibition of other relevant enzymes or the precise molecular targets responsible for its broader biological effects are not extensively covered in the current body of research. The observed anti-inflammatory and anti-tumor activities point towards potential interactions with signaling pathways critical to these processes, but the specific molecular initiating events remain an area for future investigation.

Investigation of Antiviral Mechanisms in Cell Culture Models

While direct antiviral studies on this compound are limited, research on the closely related parent compound, germacrone, provides valuable insights into the potential antiviral mechanisms of this class of sesquiterpenoids. It is important to note that the following findings pertain to germacrone and may not be directly extrapolated to its 4,5-epoxide derivative without further investigation.

Interference with Viral Replication Cycles

Studies on germacrone have demonstrated its ability to interfere with the replication cycles of several viruses. This interference appears to occur at the early stages of infection.

Table 1: Investigated Antiviral Activity of Germacrone

| Virus Family | Virus | Key Findings |

| Orthomyxoviridae | Influenza A virus (H1N1, H3N2), Influenza B virus | Inhibits viral replication in a dose-dependent manner. The inhibitory effect is observed at the attachment/entry step and during the early stages of the viral replication cycle. Decreases viral protein expression, RNA synthesis, and the production of infectious progeny viruses nih.gov. |

| Herpesviridae | Pseudorabies Virus (PRV) | Effectively inhibits PRV replication in a dose-dependent manner in vitro. The antiviral activity is prominent in the early phase of the viral replication cycle. It does not directly kill the virus or affect the expression of the PRV receptor proteins nectin-1, nectin-2, and CD155 mdpi.com. |

These findings suggest that germacrone may act as a viral entry inhibitor or interfere with early post-entry events, thereby preventing the establishment of a productive infection. The exact molecular interactions that mediate this interference are yet to be fully characterized.

Modulation of Host Antiviral Responses

The current scientific literature does not provide specific information on the modulation of host antiviral responses by this compound. The innate immune system is the first line of defense against viral infections, utilizing pattern recognition receptors to detect viral components and trigger downstream signaling cascades that lead to the production of interferons and other cytokines nih.govnih.gov. These signaling molecules are crucial for establishing an antiviral state in neighboring cells and for recruiting and activating other immune cells nih.gov. Viruses, in turn, have evolved various strategies to evade or manipulate these host responses nih.gov.

While the parent compound, germacrone, has been suggested to have immunomodulatory effects, its specific impact on the host's antiviral signaling pathways, such as the interferon pathway or the production of pro-inflammatory cytokines in the context of a viral infection, has not been detailed. Further research is necessary to determine if this compound can modulate these critical host defense mechanisms to contribute to its potential antiviral activity.

Preclinical Pharmacokinetic and Metabolic Fate Investigations

Cellular Uptake and Intracellular Distribution Studies

Currently, there is a lack of specific published studies detailing the cellular uptake mechanisms and quantitative intracellular distribution of (4S,5S)-(+)-Germacrone 4,5-epoxide. The Human Metabolome Database (HMDB) provides general, predicted biological locations for the compound, suggesting its presence within the membrane, extracellular space, and cytoplasm. hmdb.ca However, these are computational predictions and have not been validated by experimental studies.

Based on its chemical structure—a moderately lipophilic sesquiterpenoid—it can be hypothesized that passive diffusion across the cell membrane is a likely mechanism of cellular entry. The lipophilicity, governed by its hydrocarbon skeleton, would facilitate its passage through the lipid bilayer. The extent of its accumulation within specific organelles would depend on factors such as pH gradients and binding to intracellular components, which remain to be experimentally determined.

Metabolic Transformations by Epoxide Hydrolases and Other Enzymes in Vitro

The chemical structure of this compound, featuring a reactive epoxide ring, makes it a prime candidate for metabolism by epoxide hydrolases. biosynth.com These enzymes, present as both soluble (sEH) and microsomal (mEH) forms, catalyze the hydrolysis of epoxides to their corresponding vicinal diols. nih.gov This is a common detoxification pathway for xenobiotics containing epoxide moieties. researchgate.net While direct in vitro studies on this compound are limited, the metabolism of epoxyeicosatrienoic acids (EETs), which also contain an epoxide ring, has been shown to be mediated by both sEH and mEH. nih.gov This suggests a high probability of a similar metabolic fate for this compound.

Furthermore, studies on the parent compound, germacrone (B1671451), demonstrate that it undergoes significant metabolism by the cytochrome P450 (CYP) system in human liver microsomes (HLMs). nih.gov This indicates that this compound is also likely a substrate for CYP enzymes, potentially leading to oxidative metabolites in addition to the products of epoxide hydrolysis. In fact, (4S,5S)-(+)-Germacrone-4,5-epoxide has been reported to inhibit certain subtypes of cytochrome P450 (CYP). targetmol.comcaltagmedsystems.co.uk

Computational Modeling (In Silico) for ADME Prediction

While no specific in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies for this compound have been published, computational tools are invaluable in the early stages of drug discovery for predicting the pharmacokinetic properties of natural products. researchgate.netnih.gov Such models are used to estimate a compound's drug-likeness and potential liabilities before extensive experimental testing. nist.gov

For a molecule like this compound, an in silico assessment would typically involve the prediction of several key parameters. These often start with evaluating Lipinski's "rule of five" to predict oral bioavailability. Other important predicted properties include solubility, plasma protein binding, blood-brain barrier penetration, and interaction with transporters like P-glycoprotein. mdpi.com Furthermore, computational models can predict the compound's susceptibility to metabolism by various CYP450 isoforms and other enzymes, as well as predict potential metabolites. researchgate.net

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H22O2 | nih.gov |

| Molecular Weight | 234.33 g/mol | nih.gov |

| XLogP3 | 2.8 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

These predicted properties suggest that this compound has favorable characteristics for a potential drug candidate, although experimental verification is necessary.

Enzymatic Biotransformation Pathways and Metabolite Identification

Direct experimental evidence identifying the specific metabolites of this compound is not yet available in the scientific literature. However, valuable insights can be drawn from studies on its parent compound, germacrone. In vitro incubation of germacrone with human liver microsomes in the presence of NADPH resulted in the formation of two distinct oxidized metabolites. nih.gov Furthermore, when glutathione (B108866) (GSH) was included in the incubation, four different glutathione conjugates were detected. nih.gov

This suggests two primary biotransformation pathways for germacrone and, by extension, for its epoxide derivative:

Phase I Metabolism: Primarily oxidation reactions mediated by CYP enzymes. For this compound, this could involve hydroxylation at various positions on the germacrane (B1241064) skeleton.

Phase II Metabolism: Conjugation reactions, particularly with glutathione, which is a common pathway for the detoxification of electrophilic compounds like epoxides. The epoxide ring of this compound is a likely site for nucleophilic attack by glutathione, catalyzed by glutathione S-transferases (GSTs).

Additionally, the hydrolysis of the epoxide ring by epoxide hydrolases, as discussed in section 7.2, would lead to the formation of a diol metabolite.

Table 2: Anticipated Metabolic Pathways and Metabolites of this compound

| Metabolic Pathway | Enzyme Family | Anticipated Metabolite(s) |

| Epoxide Hydrolysis | Epoxide Hydrolases (sEH, mEH) | Germacrone-4,5-diol |

| Oxidation | Cytochrome P450 (CYP) | Hydroxylated derivatives |

| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | Glutathione conjugates |

Further research utilizing techniques such as high-resolution mass spectrometry and NMR spectroscopy on samples from in vitro and in vivo studies will be necessary to definitively identify and characterize the metabolites of this compound.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Quantitative Analysis in Complex Matrices

Chromatography is the cornerstone for separating and quantifying (4S,5S)-(+)-Germacrone 4,5-epoxide from the myriad of other compounds present in its natural sources. The choice between gas and liquid chromatography is dictated by the volatility and thermal stability of the analyte.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like sesquiterpenoids. thegoodscentscompany.com For this compound, its volatility allows for effective separation on a GC column. The compound is identified based on its retention index (RI), which is a measure of where it elutes relative to a series of n-alkane standards. The NIST WebBook reports a specific retention index for this compound, providing a benchmark for its identification. nist.govnist.gov Following separation, the mass spectrometer provides definitive structural information through its characteristic fragmentation pattern. researchgate.net

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value | Reference |

| Formula | C₁₅H₂₂O₂ | nist.gov |

| Molecular Weight | 234.33 g/mol | nist.gov |

| GC Column Type | Non-polar (e.g., Elite-1) | nist.gov |

| Retention Index (RI) | 1835 | nist.gov |

| Ionization Energy | 70eV (Predicted) |

For less volatile derivatives or when analyzing thermally sensitive samples, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net When coupled with a Photodiode Array (PDA) detector, HPLC provides both quantitative data and UV-Vis spectral information. rsc.org A reversed-phase HPLC method is typically employed for sesquiterpenoids. While a specific method for this compound is not universally standardized, methods developed for related epoxides and sesquiterpenes in complex matrices like Curcuma extracts serve as a strong foundation. thegoodscentscompany.comnih.gov The PDA detector scans a range of wavelengths, allowing for the determination of the compound's absorbance maximum (λmax), which aids in its identification and purity assessment.

Table 2: Representative HPLC-PDA Method Parameters for Sesquiterpenoid Analysis

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm) |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |

| Detection | PDA scan (e.g., 200-400 nm) |

| Quantification Wavelength | Set at the absorbance maximum (λmax) of the analyte (e.g., ~214 nm or ~244 nm for related sesquiterpenes) researchgate.net |

| Flow Rate | ~1.0 mL/min |

A significant challenge in the quantitative analysis of natural products is the commercial unavailability or high cost of pure analytical standards for every compound of interest. To overcome this, the concept of Relative Response Factors (RRFs) is applied. researchgate.net This approach allows for the quantification of multiple analytes using a single, readily available reference standard. In the context of sesquiterpenes from Curcuma species, studies have successfully used one compound, such as curdione (B1662853), to quantify others, including those structurally similar to germacrone (B1671451) epoxide. researchgate.net The RRF is calculated based on the response (e.g., peak area) of the analyte relative to the standard at a specific concentration and detection wavelength. By establishing these RRFs, researchers can achieve accurate quantification without needing an individual standard for every component. researchgate.net

Table 3: Illustrative Relative Response Factors (RRFs) of Sesquiterpenes against Curdione Standard

| Compound | RRF at 244 nm (vs. Curdione) | Linearity (R²) |

| Curdione (Standard) | 1.00 | > 0.999 |

| Germacrone | 0.98 | > 0.998 |

| Furanodiene | 1.02 | > 0.999 |

| Zedoarondiol | 1.05 | > 0.997 |

Note: This table is illustrative, based on data for related sesquiterpenes to demonstrate the principle of RRFs. Data derived from a study on Curcuma wenyujin. researchgate.net

Spectroscopic Techniques for Structural Elucidation of Metabolites and Derivatives

Spectroscopy is indispensable for determining the exact molecular structure of this compound and its transformation products. These techniques provide detailed information on connectivity, stereochemistry, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural and stereochemical elucidation of organic molecules. mdpi.com Research on the transannular cyclization of this compound under basic conditions has led to the formation of new eudesmane-type sesquiterpene derivatives. nih.gov The precise structures of these new compounds were determined using a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. These techniques allow scientists to map out the complete carbon skeleton and, crucially, to assign the relative and absolute stereochemistry of the newly formed chiral centers, which is fundamental to understanding the reaction mechanism. nih.govnih.gov

Table 4: Key NMR Data for a Novel Eudesmane-type Derivative from this compound

| Nucleus | Chemical Shift (δ) | Key Correlations (HMBC) |

| ¹H | Varies (e.g., specific protons on the new ring system) | Protons correlated to key quaternary carbons and carbonyls |

| ¹³C | Varies (e.g., new C-O or C-C bonds) | Carbons showing correlation to multiple protons, confirming the cyclized structure |

Mass Spectrometry (MS) provides vital information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS) is particularly crucial for determining the precise molecular formula of novel reaction products. nih.gov In the study of the transformation of this compound, HR-MS was used to confirm that the resulting eudesmane-type products were isomers of the starting material. nih.gov Furthermore, the fragmentation pattern observed in the mass spectrum offers clues to the molecule's structure. The way an epoxide ring fragments, for example, can be characteristic. researchgate.netnasa.gov By analyzing the masses of the fragment ions, researchers can piece together the structure of the parent molecule and identify unknown metabolites or derivatives. core.ac.uk

Table 5: Mass Spectrometry Data for this compound and its Derivatives

| Compound | Molecular Formula | [M+H]⁺ (Observed) | Key Fragmentation Principle |

| This compound | C₁₅H₂₂O₂ | 235.169 | Cleavage of the epoxide ring, loss of small neutral molecules (e.g., H₂O, CO) |

| Eudesmane-type Product | C₁₅H₂₂O₂ | 235.169 | Rearranged fragmentation pattern reflecting the new bicyclic core structure |

Note: Data is based on findings from the transannular cyclization study. nih.gov

Development and Validation of Analytical Methods for Research Applications

The accurate quantification of this compound is crucial for understanding its chemical properties, biosynthesis, and potential applications. However, the inherent instability of this epoxide presents a significant challenge for analytical chemists. Researchers have successfully developed and implemented High-Performance Liquid Chromatography (HPLC) methods to address these challenges.

One notable approach involves the simultaneous determination of multiple sesquiterpenes, including this compound, in herbal medicines derived from Curcuma species. mdpi.comresearchgate.net Given the instability of purified this compound, which can undergo rearrangements and cyclizations under various conditions, establishing a direct calibration curve with a pure standard is often impractical and costly. mdpi.comresearchgate.net

To circumvent this, a method utilizing relative response factors (RRFs) has been developed. mdpi.comresearchgate.net This innovative approach employs a stable, readily available compound from the same chemical class, such as curdione, as a reference standard. The RRF of this compound relative to curdione is determined, allowing for its accurate quantification without the need for an individual, and often unstable, reference standard. mdpi.comresearchgate.net

Assessment of Linearity, Sensitivity (LOD, LOQ), Precision, and Accuracy

The table below illustrates the typical parameters that are assessed during the validation of an analytical method for a related stable sesquiterpenoid, which underpins the quantification of this compound through the RRF approach.

| Validation Parameter | Typical Performance Characteristics for a Stable Sesquiterpenoid Reference |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | Typically in the low ng/mL range |

| Limit of Quantification (LOQ) | Typically in the mid to high ng/mL range |

| Precision (RSD%) | < 2% for intra-day and inter-day variability |

| Accuracy (Recovery %) | 98-102% |

The relative response factor for this compound against curdione has been determined at different wavelengths, demonstrating the robustness of this quantification strategy. mdpi.com The choice of detection wavelength is a critical parameter, with 244 nm being identified as a suitable compromise for detecting a range of sesquiterpenes, including the epoxide. mdpi.com

Suitability of Methods for Complex Biological or Synthetic Samples

The developed HPLC method using relative response factors has proven to be highly suitable for the analysis of this compound in complex biological matrices, specifically in herbal medicines derived from Curcuma wenyujin. mdpi.comresearchgate.net This method effectively addresses the challenges posed by the complexity of plant extracts, where numerous other compounds could potentially interfere with the analysis.

The primary advantage of this method lies in its ability to quantify an unstable analyte without the need for its pure standard, making it a practical and cost-effective tool for quality control of herbal products. mdpi.comresearchgate.net The sample preparation for such analyses typically involves extraction with a suitable solvent, such as methanol, followed by filtration before injection into the HPLC system.

For synthetic applications, where this compound may be an intermediate or a final product, this analytical approach would also be highly beneficial. It would allow for the monitoring of reaction progress and the determination of product yield and purity, even if the compound itself is susceptible to degradation upon isolation and purification. The ability to use a stable reference compound simplifies the analytical workflow and enhances the reliability of the quantitative results obtained from complex synthetic mixtures.

Structure Activity Relationship Sar Investigations

Correlation of Structural Features (Epoxide Ring, Stereochemistry) with Biological Activities

The biological profile of (4S,5S)-(+)-Germacrone 4,5-epoxide is intrinsically linked to its key structural motifs: the reactive epoxide ring and its specific stereochemical configuration. biosynth.com

The epoxide ring , a strained three-membered ether, is a critical functional group that can participate in various chemical reactions, including nucleophilic ring-opening. nih.gov This reactivity allows the molecule to potentially form covalent bonds with biological macromolecules like enzymes and receptors, thereby modulating their activity. biosynth.comnih.gov For instance, the formation of the epoxide ring is noted to facilitate interactions with biological targets, which may disrupt cellular signaling pathways. biosynth.com However, the impact of the epoxide varies depending on the biological activity being assessed. In studies on insecticidal activity against the cotton leafworm (Spodoptera littoralis), the presence of the 4,5-epoxide did not significantly alter the activity compared to its parent compound, germacrone (B1671451), suggesting that the α,β-unsaturated ketone (enone) functionality might be the primary driver for this specific effect. mdpi.com Conversely, for acaricidal (ixodicidal) activity against ticks, the presence of an epoxy group positioned alpha,beta to the carbonyl group appears to enhance the compound's potency. mdpi.com

Stereochemistry plays a pivotal role in the biological activity of chiral natural products. mdpi.com The specific (4S,5S) configuration of the epoxide in (+)-Germacrone 4,5-epoxide is crucial for its specific bioactive properties. biosynth.com This defined three-dimensional arrangement governs how the molecule fits into the active sites of target proteins, influencing binding affinity and subsequent biological response. Generally, in drug-receptor interactions, only one enantiomer of a chiral compound exhibits the desired pharmacological effect, while the other may be inactive or even produce adverse effects. mdpi.com The defined stereochemistry of this compound makes it a valuable subject for studying enantioselectivity in drug interactions, offering insights for the design of more selective and potent bioactive molecules. biosynth.commdpi.com

Impact of Derivatization and Chemical Modifications on Mechanistic Potency

Chemical modification of the this compound scaffold has been explored to generate structural diversity and investigate the impact on biological activity. nih.gov These modifications often target the reactive epoxide ring or the flexible ten-membered germacrane (B1241064) skeleton.

One common derivatization is the ring-opening of the epoxide . Treatment of 4,5-epoxygermacrone (B3028779) with the Lewis acid gallium trichloride (B1173362) (GaCl₃) triggers an ionic opening of the epoxide, leading to a cyclization reaction that produces gajutsulactone A in high yield, along with a minor amount of a diketone. mdpi.com Similarly, treatment with titanocene (B72419) monochloride followed by acetylation results in a mixture of acetate (B1210297) derivatives. mdpi.com

Another significant transformation is transannular cyclization . Under basic conditions, (4S,5S)-Germacrone 4,5-epoxide can undergo intramolecular reactions to form more rigid bicyclic structures of the eudesmane (B1671778) type. nih.gov These reactions create new compounds with different carbon skeletons and potentially altered biological activities. nih.gov The ability to transform the flexible germacrane ring into various other sesquiterpenoid skeletons using simple chemical triggers highlights the molecule's potential as a versatile starting material for generating novel compounds. nih.gov A study demonstrated that treatment of germacrone and its epoxy derivatives with different acids can lead to more than 40 different compounds corresponding to 14 different molecular skeletons in just one or two synthetic steps. nih.gov

These derivatization studies show that modifications to the core structure of this compound can dramatically alter its chemical and biological properties, providing a powerful tool for SAR exploration.

Table 1: Chemical Modifications of Germacrone 4,5-epoxide and Resulting Products

| Starting Material | Reagents/Conditions | Key Transformation | Product(s) | Reference |

| 4,5-Epoxygermacrone | GaCl₃, DCM, -20 °C | Epoxide ring-opening, cyclization | Gajutsulactone A, Diketone | mdpi.com |

| (4S,5S)-Germacrone-4,5-epoxide | Basic conditions | Transannular cyclization | Eudesmane-type sesquiterpenes | nih.gov |

| Germacrone-4,5-epoxide | Brönsted/Lewis acids, Ti(III) | Transannular cyclization | >40 compounds (14 skeletons) | nih.gov |

Comparative Analysis of this compound and Related Germacrane Sesquiterpenoids

To understand the specific contribution of the 4,5-epoxide group to the bioactivity, it is useful to compare its effects with those of its parent compound, germacrone, and other related germacrane sesquiterpenoids. Germacrane sesquiterpenoids are a class of natural products characterized by a ten-membered carbon ring. hmdb.ca

Direct epoxidation of germacrone yields a mixture of two isomers: 1(10)-epoxygermacrone and 4,5-epoxygermacrone. mdpi.com Studies comparing the insecticidal and acaricidal activities of these compounds have revealed important SAR insights.

Against the insect Spodoptera littoralis, 4,5-epoxygermacrone showed activity comparable to that of germacrone, with LD₅₀ values of 59 µg/g and 54 µg/g, respectively. In contrast, the isomeric 1(10)-epoxygermacrone was significantly less active (LD₅₀ > 200 µg/g). This suggests that for this particular activity, the presence and position of the epoxide are critical, and the 4,5-epoxide does not diminish the activity originating from the core germacrone structure. mdpi.com Interestingly, other structural modifications, such as the formation of a lactone instead of a ketone or isomerization of a double bond, led to a significant decrease in activity. mdpi.com

In acaricidal assays against the tick Hyalomma lusitanicum, germacrone itself was inactive, while 4,5-epoxygermacrone showed moderate activity with an LD₅₀ of 127 µg/cm². This indicates that the introduction of the 4,5-epoxide group can introduce a new biological activity that is absent in the parent compound. mdpi.com

Table 2: Comparative Biological Activity of Germacrone and its Epoxide Derivatives

| Compound | Activity against Spodoptera littoralis (LD₅₀ in µg/g) | Activity against Hyalomma lusitanicum (LD₅₀ in µg/cm²) | Reference |

| Germacrone | 54 | Inactive | mdpi.com |

| 4,5-Epoxygermacrone | 59 | 127 | mdpi.com |

| 1(10)-Epoxygermacrone | >200 | Inactive | mdpi.com |

This comparative analysis underscores that even small changes in the structure of germacrane sesquiterpenoids, such as the position of an epoxide group, can lead to substantial differences in biological activity, highlighting the fine-tuned nature of the structure-activity relationship.

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking have become indispensable tools for elucidating the SAR of natural products like this compound. These methods provide insights into the molecule's three-dimensional structure, conformational flexibility, and interactions with biological targets at an atomic level.

Conformational Analysis: The ten-membered ring of germacrane sesquiterpenoids is highly flexible, allowing the molecule to adopt multiple low-energy conformations in solution. Computational studies have been employed to understand this complex conformational behavior. For example, a computational analysis of an epoxide derivative of germacrone revealed the existence of three distinct, energetically similar conformers, which could be observed experimentally using NMR spectroscopy at low temperatures. mdpi.com Understanding the conformational landscape is crucial, as only specific conformations may be able to bind effectively to a biological target.

Rationalizing Reaction Outcomes: Theoretical calculations have been used to rationalize the diverse structural outcomes of chemical reactions involving germacrone epoxides. nih.gov By modeling the reaction pathways and intermediates of the transannular cyclizations, researchers can predict and explain why certain skeletal rearrangements are favored over others, providing a deeper understanding of the molecule's chemical reactivity. nih.gov

Molecular Docking and Dynamics: Molecular docking simulates the binding of a small molecule (ligand) to the active site of a target protein. While specific docking studies on this compound are not widely reported, studies on related germacrone derivatives demonstrate the power of this approach. For instance, novel germacrone derivatives have been designed and synthesized, and their anticancer activity was evaluated. nih.gov Molecular docking and molecular dynamics simulations were then used to model the binding of these derivatives to their target, c-Met kinase. nih.gov These simulations helped to explain the observed inhibitory effects at the molecular level and to understand the stability of the ligand-protein complex, providing a rational basis for the observed SAR and guiding the design of more potent inhibitors. nih.gov

Table 3: Applications of Computational Chemistry in Germacranoid Research

| Computational Method | Application | Insights Gained | Reference |

| Conformational Analysis | Study of a germacrone epoxide derivative | Identified three stable conformers in solution, explaining complex NMR spectra. | mdpi.com |

| DFT Calculations | Rationalizing cyclization reactions of germacrone epoxides | Explained the structural divergence and mechanisms of formation for numerous sesquiterpene skeletons. | nih.gov |

| Molecular Docking & Molecular Dynamics | Investigating binding of germacrone derivatives to c-Met kinase | Explained inhibitory mechanisms and binding stability, guiding the design of new anticancer agents. | nih.gov |

These computational approaches provide a powerful complement to experimental studies, accelerating the process of drug discovery and design by offering predictive models for biological activity and mechanism of action.

Challenges and Future Directions in Research

Addressing Chemical Stability and Purity Challenges in Research Samples

A significant hurdle in the study of (4S,5S)-(+)-Germacrone 4,5-epoxide is its chemical stability. The germacrane (B1241064) skeleton is susceptible to transannular cyclizations, which can be triggered under acidic, basic, or thermal conditions. nih.govnih.gov This inherent reactivity can lead to the formation of various rearranged products, such as eudesmane-type sesquiterpenes, which complicates the interpretation of biological data and presents a challenge for long-term storage and handling of research samples. nih.govnih.gov For instance, treatment under basic conditions can yield isomers and eudesmane-type derivatives, altering the compound's structure and likely its bioactivity. nih.gov

Furthermore, ensuring the purity of research samples is paramount. The direct epoxidation of germacrone (B1671451), a common precursor, can result in a mixture of epoxide isomers. mdpi.com The precise stereochemistry of the (4S,5S) configuration is crucial for its specific biological interactions. nih.govbiosynth.com Therefore, the development of standardized analytical methods to confirm the stereochemical purity and quantify potential degradation products in research samples is a critical area for future focus. This will ensure the reproducibility and reliability of biological studies.

Exploration of Novel Synthetic Pathways and Enantioselective Syntheses

The limited availability of this compound from natural sources necessitates the development of efficient and scalable synthetic routes. The construction of the 10-membered germacrane ring system presents a considerable synthetic challenge. nih.gov However, significant progress has been made in the enantioselective synthesis of germacrenes. One promising approach starts with the readily available C15 building block, farnesol, and utilizes a palladium-catalyzed macrocyclization to form the core structure. nih.gov

Identification of Additional Molecular Targets and Signaling Pathways

While the parent compound, germacrone, has been shown to interact with several key signaling pathways, the specific molecular targets of this compound remain largely unexplored. The epoxide functional group is known to interact with biological macromolecules, suggesting it may modulate enzymatic activity or cellular signaling through covalent binding or stereoselective interactions. nih.govbiosynth.com

Research on germacrone has revealed inhibitory effects on the JAK2/STAT3 and Akt/mTOR signaling pathways, which are crucial in cell proliferation and survival. nih.govresearchgate.net Furthermore, it has been shown to induce apoptosis through the mitochondria-mediated caspase pathway and to modulate the expression of proteins involved in immune responses, such as NF-κB and the transporter associated with antigen processing 1 (TAP1). researchgate.netnih.gov Derivatives of germacrone have also been found to inhibit c-Met kinase, a receptor tyrosine kinase implicated in cancer. nih.gov

Future investigations should aim to determine if this compound interacts with these same pathways or possesses a unique profile of molecular targets. Molecular docking and computational modeling studies could provide valuable insights into potential binding partners and guide experimental validation. nih.govnih.gov Identifying these targets is a critical step in understanding its mechanism of action and predicting its therapeutic potential.

Investigation of Synergistic Effects with Other Bioactive Compounds in Preclinical Settings

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the synergistic effects of this compound with other bioactive compounds could unlock new therapeutic strategies. Natural products are often explored in combination with conventional chemotherapeutic agents to enhance efficacy and overcome drug resistance. nih.gov

For instance, studies could explore whether this compound can sensitize cancer cells to existing drugs like cisplatin (B142131) or doxorubicin, potentially allowing for lower, less toxic doses. nih.gov Its potential anti-inflammatory and immunomodulatory properties also suggest that it could be combined with immunotherapies to enhance the body's anti-tumor response. Preclinical studies using cell culture and animal models are needed to systematically evaluate these potential synergistic interactions, focusing on identifying optimal combinations and ratios.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Insight

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is essential. Proteomics can identify global changes in protein expression in cells or tissues following treatment, revealing the cellular pathways and processes that are most affected. mdpi.com This unbiased approach can lead to the discovery of novel molecular targets and mechanisms of action that would be missed by more targeted investigations.

Similarly, metabolomics can provide a snapshot of the metabolic changes induced by the compound, offering insights into its effects on cellular energy, biosynthesis, and signaling. By analyzing the complete set of metabolites, researchers can build a more comprehensive picture of the compound's physiological impact. The application of these powerful technologies will be instrumental in constructing a detailed, systems-level understanding of how this compound exerts its biological effects, paving the way for its rational development as a potential therapeutic agent.

Q & A

Q. What methods are recommended for isolating (4S,5S)-(+)-Germacrone 4,5-epoxide from Curcuma species?

Isolation typically involves chromatographic techniques. High-performance liquid chromatography (HPLC) with relative response factors is effective for quantifying unstable sesquiterpenes like germacrone derivatives when reference standards are unavailable . Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) is also employed, followed by structural confirmation via NMR and mass spectrometry .

Q. How is the stereochemical configuration of this compound confirmed?

Absolute stereochemistry is determined using X-ray crystallography and circular dichroism (CD) spectroscopy. For example, Yoshihara et al. (1984) resolved its structure by comparing experimental CD spectra with calculated data for epimeric forms .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

Instability during purification and storage requires rigorous temperature control (-20°C for powders, -80°C in solvents) . HPLC with photodiode array detection (PDA) is preferred for simultaneous quantification of multiple sesquiterpenes, but calibration using relative response factors is critical due to limited reference standards .

Q. What traditional medicinal applications inform modern research on this compound?

Derived from Curcuma species (e.g., Curcuma phaeocaulis), it is linked to anti-inflammatory and antitumor effects in traditional Chinese medicine. Modern studies validate its role in apoptosis induction and cytochrome P450 inhibition .

Advanced Research Questions

Q. How does this compound inhibit specific cytochrome P450 (CYP) isoforms, and what experimental models validate this?

It selectively inhibits CYP3A4 and CYP2D6, as shown in human liver microsome assays. Competitive inhibition kinetics (e.g., Lineweaver-Burk plots) and molecular docking studies reveal steric hindrance at the enzyme’s active site . Researchers must account for species-specific CYP expression when extrapolating results to humans.

Q. What mechanisms underlie its ability to reverse multidrug resistance (MDR) in cancer cells?

In MCF-7/ADR breast cancer cells, germacrone derivatives downregulate P-glycoprotein (P-gp) via suppression of the MDR1 promoter. Synergistic effects with Adriamycin are quantified using MTT assays and flow cytometry to measure apoptosis (e.g., increased Bax/Bcl-2 ratio and p53 activation) .

Q. How can researchers address contradictions in reported bioactivity across studies?

Discrepancies in CYP inhibition or anticancer potency may stem from variations in extraction methods or compound purity. Standardized protocols for plant material sourcing (e.g., Curcuma wenyujin vs. C. phaeocaulis) and stability testing (e.g., accelerated degradation studies) are critical .

Q. What strategies improve the stability of this compound during in vitro assays?

Degradation is minimized by avoiding light exposure, using inert atmospheres (N₂ or Ar), and adding antioxidants like BHT to solvents. Real-time stability monitoring via LC-MS ensures data reproducibility .

Q. How does transannular cyclization of this compound influence its pharmacological profile?

Cyclization under acidic conditions generates guaiane and secoguaiane-type sesquiterpenes, altering bioactivity. Reaction pathways are mapped using deuterated solvents and density functional theory (DFT) calculations to predict intermediate stability .

Q. What experimental designs are optimal for studying its synergistic effects with conventional chemotherapeutics?

Combination index (CI) models (e.g., Chou-Talalay method) quantify synergism. In vivo studies using xenograft models should pair pharmacokinetic profiling (e.g., LC-MS/MS) with toxicity assessments to validate therapeutic windows .

Methodological Notes

- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for IC₅₀ calculations in enzyme inhibition assays.

- Quality Control : Batch-to-batch variability in plant extracts requires fingerprinting via HPTLC or UPLC-QTOF-MS .

- Ethical Compliance : Adhere to institutional guidelines for handling cytotoxic compounds and genetically modified cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.